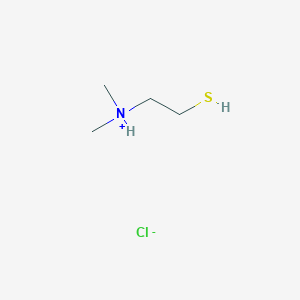

2-(Dimethylamino)ethanethiol hydrochloride

Overview

Description

2-(Dimethylamino)ethanethiol hydrochloride, also known as DMAE-HCl, is a synthetic organic compound with a variety of uses in the scientific research field. It is used as a reagent in various organic and inorganic synthesis, as a catalyst in the production of polymers and as a stabilizer for some biochemical and physiological processes. In

Scientific Research Applications

Conformational Studies :

- Ohno et al. (2003) studied the conformational changes of 2-(N,N-Dimethylamino)ethanethiol in different pH conditions, highlighting its capability to exist in multiple forms (cation, zwitterion, or anion) and the importance of strong intramolecular hydrogen bonding (Ohno et al., 2003).

Nanotechnology :

- Schulz-Drost et al. (2007) demonstrated the use of 2-(dimethylamino)ethanethiol in the synthesis and photophysical characterization of water-soluble CdTe nanocrystals, signifying its role in nanotechnology and materials science (Schulz-Drost et al., 2007).

Photodynamic Therapy :

- Duan et al. (2010) explored the preparation and photodynamic activity of amphiphilic zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties. These compounds exhibited significant photocytotoxicity against various cancer cells, highlighting their potential in photodynamic therapy (Duan et al., 2010).

Thiol Ester Hydrolysis :

- Brown and Aman (1997) investigated the intramolecular catalysis of thiol ester hydrolysis by a tertiary amine and a carboxylate, using 2-(dimethylamino)ethanethiol as a component in their study (Brown & Aman, 1997).

Electrochemical Detection :

- Wang et al. (2004) described a microchip protocol for the capillary electrophoresis separation and electrochemical detection of thiol-containing degradation products of V-type nerve agents, using 2-(dimethylamino)ethanethiol (Wang et al., 2004).

Metal Complexes Synthesis :

- Casals et al. (1991) prepared tetranuclear 2-(dimethylamino)ethanethiolato complexes of zinc, cadmium, and mercury, providing insights into primary and secondary metal–halogen bonding (Casals et al., 1991).

Safety and Hazards

2-(Dimethylamino)ethanethiol hydrochloride is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

While specific future directions for 2-(Dimethylamino)ethanethiol hydrochloride were not found in the search results, its use in the synthesis of fluorescent thiocholine esters and as a cationic ligand for the surface modification of gold nanoparticles suggests potential applications in biochemistry and nanotechnology .

Mechanism of Action

Target of Action

The primary target of 2-(Dimethylamino)ethanethiol hydrochloride, also known as Captamine hydrochloride, is the human fibrinoligase . Fibrinoligase is an enzyme that plays a crucial role in the coagulation cascade, a complex process that stops bleeding when blood vessels are injured.

Mode of Action

Captamine hydrochloride interacts with its target by acting as a substrate for the human fibrinoligase . It participates in the synthesis of fluorescent thiocholine esters, which contain a dansyl group in the acyl portions . These esters are potent substrates for fibrinoligase, indicating that Captamine hydrochloride may influence the activity of this enzyme.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)ethanethiol hydrochloride plays a significant role in biochemical reactions. It is used to synthesize fluorescent thiocholine esters containing a dansyl group in the acyl portions, which are potent substrates for the human fibrinoligase . It also serves as a cationic ligand for the surface modification of gold nanoparticles .

Cellular Effects

The cellular effects of this compound are not fully understood yet. It is known to influence cell function by interacting with various biomolecules. For instance, it is used for the modification of cellulose 10-undecenoyl ester (CUE) to form organo-soluble ionic cellulose derivatives .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to the active site of serine proteases, including trypsin and chymotrypsin . This interaction can lead to enzyme inhibition or activation, thereby influencing the overall biochemical reaction.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are subject to the stability and degradation of the compound. It forms a more stable reagent and a longer-lasting fluorophore with OPA than does 2-Mercaptoethanol

properties

IUPAC Name |

2-(dimethylamino)ethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVFDGZJTPCULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046596 | |

| Record name | N,N-Dimethylcysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13242-44-9 | |

| Record name | 2-(Dimethylamino)ethanethiol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13242-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-(dimethylamino)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylcysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethanethiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43AX41U87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

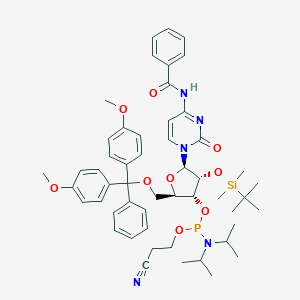

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

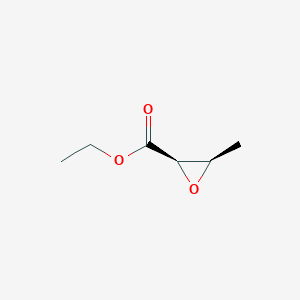

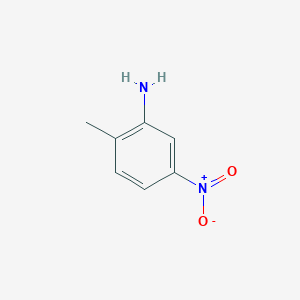

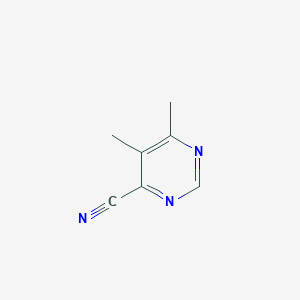

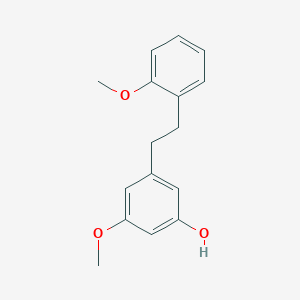

Feasible Synthetic Routes

Q & A

Q1: How does 2-(Dimethylamino)ethanethiol hydrochloride interact with semiconductor nanorods, and what are the downstream effects?

A1: this compound serves as a surface ligand for semiconductor nanorods, particularly those with a wurtzite crystal structure like CdSe and CdS. [] This interaction stems from the thiol group's affinity for the nanorod surface. Interestingly, the binding is weaker at the ends of the nanorods compared to the side faces. [] This difference in binding strength creates an amphiphilic character, with the ligand-capped sides being hydrophilic and the less capped ends being hydrophobic. This amphiphilicity drives the nanorods to self-assemble in an end-to-end fashion, driven by the hydrophobic effect, ultimately forming elongated nanowires and even 3D network structures. []

Q2: Beyond semiconductor nanorods, what other nanomaterials has this compound been used to modify?

A3: Research shows this compound effectively modifies the surface of multiwalled carbon nanotubes (MWNTs). [, ] The compound's positive charge in solution allows it to electrostatically interact with carboxylated MWNTs. [, ] This interaction enables the attachment of CdTe and CdSe nanoparticles, pre-stabilized with this compound, to the MWNTs, forming composites. [, ] This modification process significantly impacts the energy state of the MWNTs, as evidenced by UV-visible spectroscopy and X-ray photoelectron spectroscopy. [, ]

Q3: Are there studies demonstrating the use of this compound in bioconjugation applications?

A4: Yes, this compound has been successfully employed to cap CdTe quantum dots (QDs), making them water-soluble and enabling their bioconjugation with proteins. [] This positive capping facilitates interaction with negatively charged proteins like cytochrome c, leading to the formation of QD-protein bioconjugates. [] This interaction is size-dependent and can be observed through spectroscopic techniques, revealing changes in the QD's optical properties upon bioconjugation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)